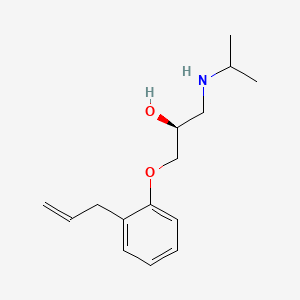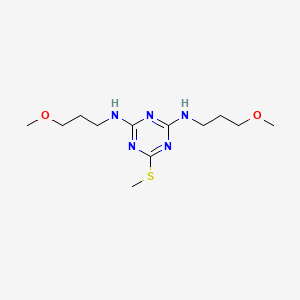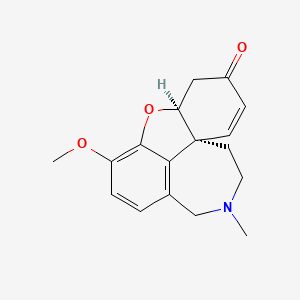
加兰他敏酮
描述
Galanthaminone is a naturally occurring alkaloid derived from the Amaryllidaceae family of plants, including species such as Galanthus nivalis (common snowdrop) and Lycoris radiata (red spider lily). It is primarily known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory properties .
科学研究应用
Galanthaminone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its role in plant biochemistry and secondary metabolite production.
Medicine: Clinically used for treating mild to moderate Alzheimer’s disease by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain
作用机制
Target of Action
Galanthaminone primarily targets the acetylcholinesterase (AChE) enzyme . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . By inhibiting AChE, Galanthaminone increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neuron function and signaling .
Mode of Action
Galanthaminone acts as a tertiary alkaloid and a reversible, competitive inhibitor of the AChE enzyme . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . Additionally, it acts as an allosteric modulator of the nicotinic receptor, which further enhances its mechanism of action .
Biochemical Pathways
The primary biochemical pathway affected by Galanthaminone is the cholinergic pathway . By inhibiting AChE, Galanthaminone increases the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling . This can have downstream effects on various cognitive functions, including memory processing, reasoning, and thinking .
Pharmacokinetics
Galanthaminone exhibits linear pharmacokinetics and is about 90% bioavailable . It has a relatively large volume of distribution and low protein binding . The metabolism of Galanthaminone primarily occurs through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . Approximately 20% of the dose is excreted as unchanged Galanthaminone in the urine within 24 hours .
Result of Action
The primary result of Galanthaminone’s action is the enhancement of cholinergic neuron function and signaling . This can lead to improvements in various cognitive functions, including memory processing, reasoning, and thinking . As alzheimer’s disease progresses and fewer cholinergic neurons remain functionally intact, the therapeutic effects of galanthaminone may decrease .
Action Environment
The action of Galanthaminone can be influenced by various environmental factors. For instance, the bioavailability of Galanthaminone can be affected by the presence of other substances in the body . Additionally, factors such as age, sex, and body weight can affect the clearance of Galanthaminone . It’s also worth noting that Galanthaminone can prevent and restore disruptions in the hippocampal environmental milieu, thereby preventing and restoring loss of neurogenesis .
生化分析
Biochemical Properties
Galanthaminone is a competitive and reversible inhibitor of acetylcholinesterase, thereby increasing the availability of acetylcholine for synaptic transmission . It also acts as a positive allosteric modulator of neuronal nicotinic receptors . This dual mechanism of action increases the response of nicotinic receptors to acetylcholine, further enhancing the utilization of acetylcholine .
Cellular Effects
Galanthaminone has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice . It also attenuates autoinflammation in a mouse model of familial Mediterranean fever .
Molecular Mechanism
Galanthaminone works by increasing the amount of a type of neurotransmitter named acetylcholine by inhibiting the activity of an enzyme called acetylcholinesterase known for breaking down acetylcholine . This elevates and prolongs acetylcholine levels boosting acetylcholine’s neuromodulatory functionality, subsequently enhancing functionality of the various cognitions that acetylcholine is involved in .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Galanthaminone have been observed to change over time. For instance, long-term treatment with Galanthaminone attenuated the associated splenomegaly and anemia which are characteristic features of familial Mediterranean fever .
Dosage Effects in Animal Models
The effects of Galanthaminone vary with different dosages in animal models. For instance, in a rodent model of familial Mediterranean fever, long-term treatment with Galanthaminone significantly reduced the size of the spleen compared with controls .
Metabolic Pathways
Galanthaminone is involved in several metabolic pathways. It is metabolized in the liver, partially via the CYP450 enzymes CYP2D6 and CYP3A4 . Within 24 hours of administration, approximately 20% of a dose of Galanthaminone will be excreted unreacted in the urine .
Transport and Distribution
Galanthaminone is transported and distributed within cells and tissues. It is predominantly excreted in the urine (95%, of which 32% is unchanged), and fecal (5%) .
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it is likely to be found in locations where this enzyme is present, such as nerve endings and muscle cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Galanthaminone involves several steps, including oxidative phenol coupling, Heck cyclization, and reductive amination. One notable synthetic route starts with the iodinated isovanillin derivative, which undergoes an intermolecular Mitsunobu reaction with a 2-cyclohexen-1-ol derivative. This is followed by an efficient intramolecular Heck reaction to form a tetracyclic lactol, which is then converted to narwedine, an immediate precursor to Galanthaminone .
Industrial Production Methods: Industrial production of Galanthaminone typically involves the extraction from plant sources, particularly from the bulbs of daffodils and other Amaryllidaceae family members. Biotechnological techniques, such as plant tissue culture, have also been explored to optimize the biosynthesis of Galanthaminone for large-scale production .
化学反应分析
Types of Reactions: Galanthaminone undergoes various chemical reactions, including:
Oxidation: Oxidative phenol coupling is a key step in its biosynthesis.
Reduction: Reductive amination is used to convert intermediates to the final product.
Substitution: Mitsunobu reaction is employed in the synthetic route
Common Reagents and Conditions:
Oxidative Phenol Coupling: Requires oxidizing agents and specific reaction conditions to achieve high yields.
Heck Cyclization: Utilizes palladium catalysts and appropriate ligands.
Reductive Amination: Involves reducing agents such as sodium triacetoxyborohydride
Major Products: The major product of these reactions is Galanthaminone, with narwedine being a significant intermediate .
相似化合物的比较
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: A cholinesterase inhibitor with similar therapeutic applications.
Physostigmine: An alkaloid with acetylcholinesterase inhibitory properties.
Comparison: Galanthaminone is unique due to its dual mechanism of action, both inhibiting acetylcholinesterase and modulating nicotinic receptors. This dual action provides a more comprehensive approach to enhancing cholinergic neurotransmission compared to other similar compounds .
属性
IUPAC Name |
(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENVUHCAYXAROT-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168190 | |
| Record name | Narwedine, (+/-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510-77-0, 1668-86-6 | |
| Record name | Narwedine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(4aR,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galanthaminone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Narwedine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Narwedine, (+/-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4aR*,8aR*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NARWEDINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATP706417H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NARWEDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CR9WB857 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Narwedine?
A1: Narwedine has the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol.
Q2: Is there spectroscopic data available for Narwedine?
A2: Yes, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize Narwedine [, ]. These methods help elucidate its structure and confirm its presence in plant extracts or synthetic preparations.
Q3: How is Narwedine synthesized in the laboratory?
A3: Several synthetic routes to Narwedine exist. One common approach involves a biomimetic phenolic oxidative coupling of a norbelladine derivative using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) [, ]. This mimics the plant's biosynthetic pathway. Other methods employ intramolecular Heck reactions [, ], palladium-catalyzed processes [], or photochemical cyclization [].
Q4: Can Narwedine be produced on a larger scale?
A4: Yes, researchers have developed pilot-scale processes for Narwedine synthesis, utilizing efficient steps like oxidative phenol coupling and crystallization-induced chiral conversion []. This is crucial for producing sufficient quantities for research or potential pharmaceutical applications.
Q5: What is the significance of the chirality of Narwedine?
A5: Narwedine exists as two enantiomers due to a chiral center in its structure. The naturally occurring enantiomer is (-)-Narwedine. Crystallization-induced chiral conversion is a notable method for selectively obtaining (-)-Narwedine from a racemic mixture [, ].
Q6: Can Narwedine be converted into Galanthamine?
A6: Yes, Narwedine is a direct precursor to Galanthamine. Stereoselective reduction of Narwedine, often using chiral reducing agents, yields Galanthamine [, , , , ].
Q7: Does Narwedine itself possess any notable biological activity?
A7: While less studied than Galanthamine, Narwedine has shown some promising activities. It exhibited prolyl oligopeptidase inhibitory activity in vitro []. Additionally, researchers are exploring its potential as a starting point for developing new compounds with enhanced therapeutic properties [].
Q8: Is Narwedine found naturally in plants?
A8: Yes, Narwedine is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genera Narcissus, Galanthus, Lycoris, and others [, , , , , ].
Q9: What are the primary challenges in extracting Narwedine from natural sources?
A9: Narwedine typically occurs in low concentrations in plants, making extraction and purification challenging []. Conventional techniques like solvent extraction often yield complex mixtures requiring further purification steps [].
Q10: Are there alternative extraction methods for Narwedine?
A10: Yes, researchers are exploring more selective and environmentally friendly extraction techniques like supercritical fluid extraction using CO2 []. This method allows for better control over the extraction process and can potentially enhance Narwedine yields.
Q11: What are the potential benefits of studying the pharmacology of Narwedine?
A12: Although not a drug itself, investigating Narwedine's absorption, distribution, metabolism, and excretion (ADME) properties could help researchers understand its bioavailability and potential for modification into new therapeutic agents []. This knowledge is crucial for designing drugs with improved pharmacokinetic profiles.
Q12: How is computational chemistry being used in Narwedine research?
A13: Researchers utilize computational tools like molecular modeling and docking studies to understand Narwedine's interactions with biological targets []. This can help predict potential derivatives' activities and guide the design of new compounds with enhanced selectivity and potency.
Q13: Can you elaborate on the concept of Structure-Activity Relationship (SAR) studies involving Narwedine?
A14: SAR studies are crucial for understanding how structural modifications to Narwedine affect its biological activity []. By systematically altering its structure and evaluating the resulting compounds, researchers can identify key features responsible for its activity and optimize them for desired effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


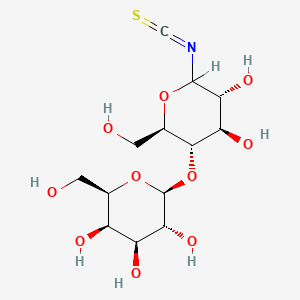
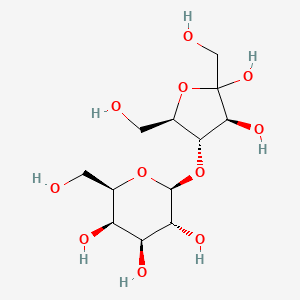
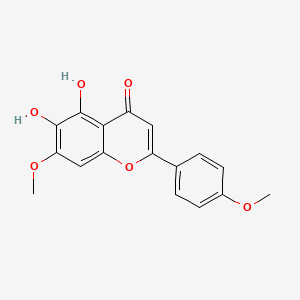
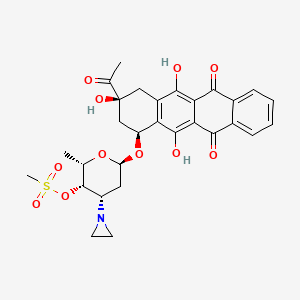
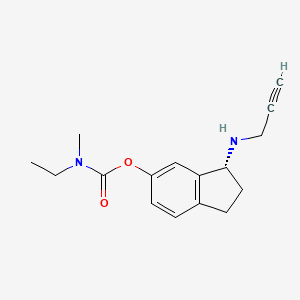

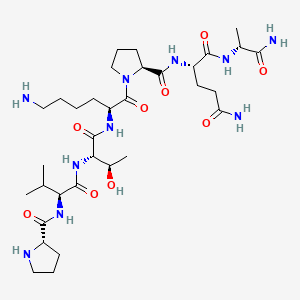
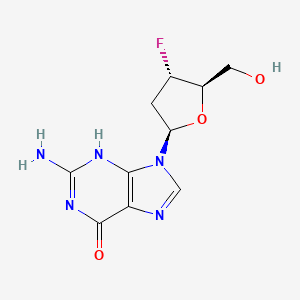
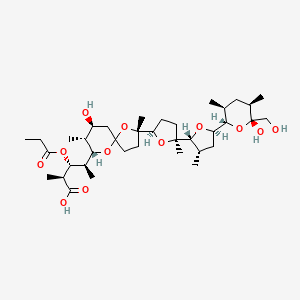

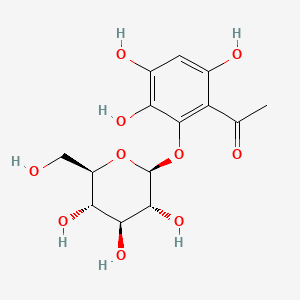
![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)
